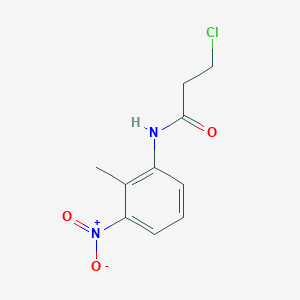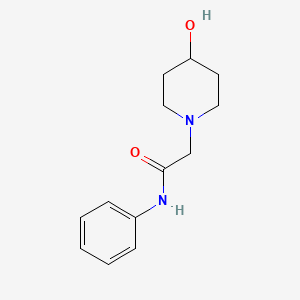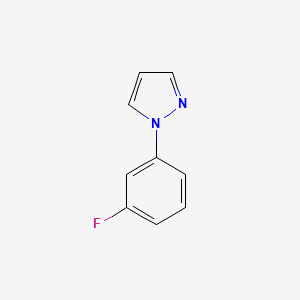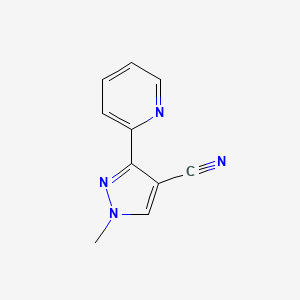
1-(二氟甲基)-3-(三氟甲基)-1H-吡唑-5-甲醛
描述
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H3F5N2O and its molecular weight is 214.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 1-氯-2,2,2-三氟乙基二氟甲醚(一种相关化合物)可用作分散含氟材料的有效溶剂。 它在研发中得到应用 .
含氟有机合成
含氟材料的溶剂
药物和农药
作用机制
Mode of Action
Trifluoromethyl-containing compounds often play crucial roles in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Trifluoromethyl-containing compounds can be starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
生化分析
Biochemical Properties
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of radical chemistry. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, the compound can undergo radical trifluoromethylation, a process that is significant in the synthesis of biologically active molecules . The interactions with enzymes and proteins are typically characterized by the formation of stable radical intermediates, which can further participate in complex biochemical pathways.
Cellular Effects
The effects of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of various signaling molecules, leading to alterations in cellular responses. Additionally, its impact on gene expression can result in changes in the production of key proteins and enzymes, thereby affecting overall cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable radical intermediates allows it to participate in radical-mediated biochemical processes, which can lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of reactive intermediates that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo difluoromethylation and trifluoromethylation reactions, which are essential for the synthesis of fluorinated biomolecules
Transport and Distribution
The transport and distribution of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to interact with transporters and binding proteins is essential for its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8)13-3(2-14)1-4(12-13)6(9,10)11/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEFXQCWPCTORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1461031.png)
![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B1461033.png)





![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)

![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)

![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)


